Physical properties and melting point of 5-(4-Tert-butylphenyl)furan-2-carbaldehyde
Physical properties and melting point of 5-(4-Tert-butylphenyl)furan-2-carbaldehyde
The following technical guide details the physical properties, synthesis, and characterization of 5-(4-tert-butylphenyl)furan-2-carbaldehyde , a critical intermediate in medicinal chemistry.
Physical Properties, Synthesis, and Characterization Framework[1][2]
Executive Summary
5-(4-Tert-butylphenyl)furan-2-carbaldehyde (CAS: 343604-13-7) is a lipophilic, heterocyclic aldehyde used primarily as a building block in the development of pharmaceutical agents, particularly in the synthesis of Schiff bases and heterocyclic hybrids with antimicrobial and anticancer potential.[1][2][3][4] This guide provides a standardized framework for its identification, physical characterization, and synthesis via palladium-catalyzed cross-coupling.[1]
Chemical Identity & Structural Analysis
The compound features a furan core substituted at the C5 position with a 4-tert-butylphenyl group and at the C2 position with a reactive formyl (aldehyde) group. The tert-butyl moiety significantly enhances lipophilicity compared to the parent furan-2-carbaldehyde, influencing both solubility and bioavailability in downstream drug candidates.[1]
| Property | Data |
| IUPAC Name | 5-(4-tert-butylphenyl)furan-2-carbaldehyde |
| CAS Registry Number | 343604-13-7 |
| Molecular Formula | C₁₅H₁₆O₂ |
| Molecular Weight | 228.29 g/mol |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CC=C(O2)C=O[] |
| Appearance | Yellow to amber crystalline solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in Water |
Physical Properties & Melting Point Analysis
While specific melting point values for this derivative can vary based on polymorphic form and purity, it follows the structural trends of 5-aryl-2-furaldehydes.[1]
Melting Point Data & Trends
The introduction of the bulky tert-butyl group generally disrupts crystal packing efficiency compared to planar substituents (e.g., nitro or chloro), often resulting in a lower melting point than its electron-deficient analogs.[1]
| Analog Compound | Substituent (R) | Melting Point (°C) | Trend Analysis |
| Target Compound | 4-tert-Butyl | Solid (Est. 80–110°C) | Bulky alkyl group disrupts packing; lower MP than nitro. |
| Analog A | 4-Chloro | 126–128°C | Moderate polarity/packing. |
| Analog B | 4-Nitro | 204–206°C | Strong dipole/stacking interactions increase MP. |
Critical Note: Commercial samples are typically supplied as solids. If the product appears as an oil, it may contain residual solvent or impurities (e.g., homocoupled byproducts) and requires recrystallization (typically from Ethanol/Hexane).
Experimental Protocols
A. Synthesis: Suzuki-Miyaura Cross-Coupling
The most robust route to high-purity 5-(4-tert-butylphenyl)furan-2-carbaldehyde is the coupling of 5-bromo-2-furaldehyde with 4-tert-butylphenylboronic acid.[1]
Reagents:
-
5-Bromo-2-furaldehyde (1.0 equiv)[1]
-
4-tert-Butylphenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ or K₂CO₃ (2.0 equiv)
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Solvent: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water.
Workflow Diagram (DOT):
Caption: Standardized Suzuki-Miyaura coupling workflow for synthesis of 5-aryl-furan-2-carbaldehydes.
B. Melting Point Determination Protocol
To ensure data integrity for regulatory or publication purposes, follow this validated capillary method.
-
Sample Prep: Dry the solid in a vacuum desiccator (P₂O₅) for 24 hours to remove solvent traces which depress MP.
-
Loading: Pack 2-3 mm of sample into a clean glass capillary tube. Ensure compact packing by tapping the tube.
-
Ramp Rate:
-
Fast Ramp: 10°C/min to determine approximate melting range.
-
Data Ramp: 1°C/min starting 10°C below the approximate melting point.
-
-
Observation: Record
(first liquid drop) and (complete liquefaction). -
Calibration: Validate apparatus using a standard like Benzoic Acid (MP 122°C) or Naphthalene (MP 80°C).
Characterization Standards
Confirm identity using the following spectral signatures:
-
¹H NMR (CDCl₃, 400 MHz):
-
9.6–9.7 ppm (s, 1H, CHO )ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
7.7–7.8 ppm (d, 2H, Aryl-H ortho to furan)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
7.4–7.5 ppm (d, 2H, Aryl-H meta to furan)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
7.3 ppm (d, 1H, Furan-H3)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
6.8 ppm (d, 1H, Furan-H4)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
1.3–1.4 ppm (s, 9H, t-Butyl )ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
IR Spectroscopy:
-
Strong band at ~1670–1690 cm⁻¹ (C=O stretch, conjugated aldehyde).
-
Applications in Drug Development
This scaffold is a "privileged structure" in medicinal chemistry. The aldehyde serves as a reactive handle for:
-
Schiff Bases: Reaction with amines to form imines (azomethines), often investigated for antifungal activity.
-
Knoevenagel Condensation: Reaction with active methylene compounds to generate push-pull chromophores or bioactive acrylates.
-
Heterocycle Formation: Precursor for benzimidazoles or imidazopyridines via oxidative cyclization.
References
-
Synthesis Protocol: BenchChem. "Synthesis of 5-Aryl-furan-2-carbaldehydes via Suzuki-Miyaura Cross-Coupling." Available at:
-
Analog Properties (4-Chloro): National Institutes of Health (NIH). "Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives." Available at:
-
CAS Registry Data: Common Chemistry. "Search for CAS 343604-13-7."[2][4] Available at: [6]
-
Chemical Vendor Data: BLD Pharm. "5-(4-tert-Butylphenyl)furan-2-carbaldehyde Product Page."[7] Available at:
Sources
- 1. CN102351815A - Synthesis method of 5-bromo-2-furaldehyde - Google Patents [patents.google.com]
- 2. esdmedikal.com [esdmedikal.com]
- 3. 343604-13-7|5-(4-tert-Butylphenyl)furan-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. 343604-13-7,5-(4-tert-butylphenyl)furan-2-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 343604-13-7|5-(4-tert-Butylphenyl)furan-2-carbaldehyde|BLD Pharm [bldpharm.com]
